4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid
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Description
Synthesis Analysis
The synthesis of benzothieno pyrimidine derivatives has been explored through various methods. For example, the acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione using acetic and propionic anhydride in the presence of perchloric acid led to the formation of pyrimidin-5-ium perchlorates. Further hydrolysis and cyclocondensation steps yielded dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidines and their diones, showcasing the complexity of synthesizing such compounds (Tolkunov et al., 2013).
Molecular Structure Analysis
The molecular structure of related benzothiophene pyrimidine derivatives has been characterized through crystallographic studies. For instance, the crystal and molecular structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one was detailed, indicating intermolecular interactions that stabilize the crystal structure, highlighting the significance of understanding the structural intricacies of these compounds (Ziaulla et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of benzothieno[2,3-d]pyrimidine derivatives involves domino reactions that enable the synthesis of complex heterocyclic compounds. This was demonstrated in the preparation of 2-([1]benzothieno[2,3-c]pyridin-1-yl)benzoic acids and related compounds, showcasing the chemical versatility of the core structure (Tolkunov et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-17(21)10-5-7-11(8-6-10)22-15-14-12-3-1-2-4-13(12)23-16(14)19-9-18-15/h5-9H,1-4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKKGDVEEULMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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